N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide
Overview
Description
N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide is an organic compound with the following properties:
- Molecular Formula : C<sub>6</sub>H<sub>3</sub>BrClN<sub>3</sub>
- Molecular Weight : Approximately 232.47 g/mol
- Chemical Structure :
Synthesis Analysis
The synthesis of this compound involves specific chemical reactions. Unfortunately, I do not have access to detailed synthetic pathways for this specific compound. However, further research in scientific literature may provide insights into its synthesis.
Molecular Structure Analysis
The molecular structure of N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide consists of a fused imidazo[1,2-b]pyridazine ring system with bromine and chlorine substituents. The presence of these halogens may influence its reactivity and biological properties.
Physical And Chemical Properties Analysis
- Solubility : Information on solubility in various solvents would be crucial for its practical applications.
- Melting Point : Determining the melting point can provide insights into its stability and purity.
- Boiling Point : Knowledge of the boiling point is essential for handling and purification.
Safety And Hazards
- Toxicity : Assessing its toxicity through acute oral studies is crucial for safe handling.
- Skin and Eye Irritation : Understanding its potential to cause skin or eye irritation is essential.
- Target Organs : Investigating any specific effects on the respiratory system or other organs is important.
Future Directions
Research avenues for N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide include:
- Biological Activity : Explore its potential as a drug candidate or probe in medicinal chemistry.
- Synthetic Modifications : Investigate derivatization strategies to enhance its properties.
- Mechanistic Studies : Uncover its mode of action and potential targets.
Please note that the information provided here is based on available data, and further research is necessary to fully understand this compound’s properties and applications.
properties
IUPAC Name |
N-(3-bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4O/c1-4(15)11-8-7(9)14-6(12-8)3-2-5(10)13-14/h2-3H,1H3,(H,11,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANKWWMLKUVYIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N2C(=N1)C=CC(=N2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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